molecular formula C16H19N3O3 B2365691 N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide CAS No. 921785-95-7

N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide

Cat. No.: B2365691
CAS No.: 921785-95-7
M. Wt: 301.346
InChI Key: QIHHBTBQNFDEMN-UHFFFAOYSA-N
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Description

N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide is a complex organic compound that features a tert-butyl group, a methoxy group, and a phenyl group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of nitriles with tert-butyl nitrite (TBN) under mild conditions . Another method utilizes di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) to produce N-tert-butyl amides . These reactions typically occur under solvent-free conditions at room temperature, making them efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of tert-butyl nitrite (TBN) as a carbon source and di-tert-butyl dicarbonate with nitriles are practical approaches for industrial applications due to their scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl group and the methoxy group influences the reactivity of the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tert-butyl nitrite (TBN), di-tert-butyl dicarbonate, and copper(II) triflate (Cu(OTf)2) . These reagents facilitate the formation of N-tert-butyl amides under mild conditions.

Major Products Formed

The major products formed from the reactions of this compound include various amides and substituted pyridazines. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Mechanism of Action

The mechanism of action of N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide involves its interaction with molecular targets and pathways in biological systems. The tert-butyl group and the methoxy group play crucial roles in the compound’s reactivity and binding affinity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-16(2,3)17-15(21)14-12(22-4)10-13(20)19(18-14)11-8-6-5-7-9-11/h5-10H,1-4H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHHBTBQNFDEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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